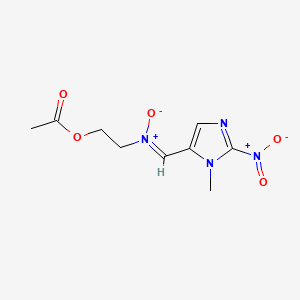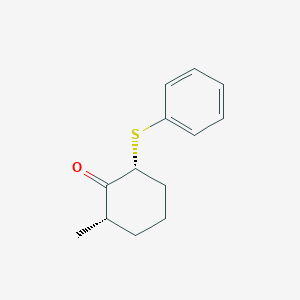
Cyclohexanone, 2-methyl-6-(phenylthio)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- is an organic compound with the molecular formula C13H16OS. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a methyl group at the 2-position and a phenylthio group at the 6-position. The “cis-” designation indicates the relative positioning of these substituents on the same side of the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is commercially available.
Substitution Reaction: A methyl group is introduced at the 2-position of the cyclohexanone ring using a suitable methylating agent under controlled conditions.
Thioether Formation: The phenylthio group is introduced at the 6-position through a nucleophilic substitution reaction, where a phenylthiol reacts with the cyclohexanone derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 2-methyl-6-(phenylthio)-, trans-: The trans- isomer has the substituents on opposite sides of the cyclohexane ring.
Cyclohexanone, 2-methyl-: Lacks the phenylthio group.
Cyclohexanone, 6-(phenylthio)-: Lacks the methyl group.
Uniqueness
Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- is unique due to the specific positioning of the methyl and phenylthio groups on the same side of the cyclohexane ring, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
66032-99-3 |
|---|---|
Formule moléculaire |
C13H16OS |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
(2S,6R)-2-methyl-6-phenylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-,12+/m0/s1 |
Clé InChI |
IYYZLLOLTALGGE-CMPLNLGQSA-N |
SMILES isomérique |
C[C@H]1CCC[C@H](C1=O)SC2=CC=CC=C2 |
SMILES canonique |
CC1CCCC(C1=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



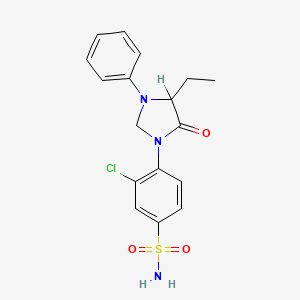
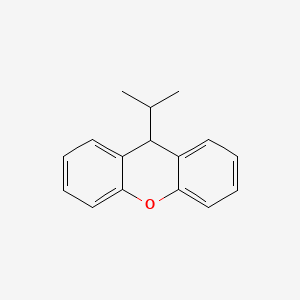
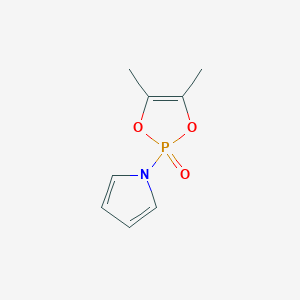
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)

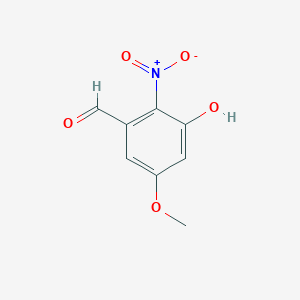

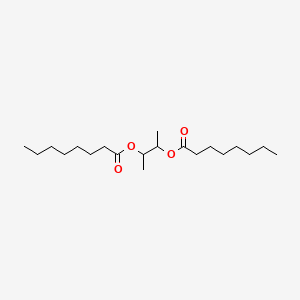
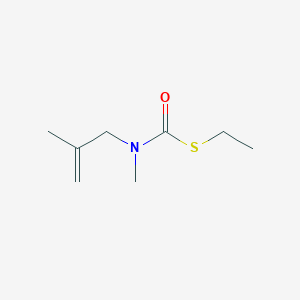
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
